4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline
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Overview
Description
4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline: 4-chloro-N-(2-methyl-3-indolylmethyl)pyridin-2-ylbenzenamine , is a complex organic molecule. Its chemical formula is C₁₇H₁₄N₃O₂Cl . Let’s break down its structure:
- The core consists of an indole ring (2-methyl-1H-indol-3-yl) fused with a pyridine ring (pyridin-2-yl).
- A chloro group (4-chloro) is attached to the benzene ring.
- The amine group (aniline) is present, making it a versatile compound.
Preparation Methods
Synthetic Routes::
Methylation of Indole:
Multistep Synthesis:
Industrial Production:: Industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.
Chemical Reactions Analysis
Oxidation: It can undergo oxidation reactions due to the presence of the indole moiety.
Reduction: Reduction of the nitro group to an amino group is common.
Substitution: Chlorination or other substitutions occur at the benzene ring.
Common Reagents: Formaldehyde, pyridine, chlorinating agents.
Major Products: The chlorinated derivative is the primary product.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties.
Microbiology: Shows antimicrobial potential.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Targets: It may interact with cellular proteins, affecting cell growth and survival.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of indole, pyridine, and chloro groups sets it apart.
Similar Compounds: Related compounds include other indole derivatives and pyridine-containing molecules.
Properties
Molecular Formula |
C21H18ClN3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(19-8-4-5-13-23-19)25-16-11-9-15(22)10-12-16/h2-13,21,24-25H,1H3 |
InChI Key |
UJFMPPQBXPJKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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